molecular formula C8H17NO2 B13392079 Methyl 2-(isopropylamino)butanoate

Methyl 2-(isopropylamino)butanoate

Cat. No.: B13392079
M. Wt: 159.23 g/mol
InChI Key: VMUHGXXMBHEUOC-UHFFFAOYSA-N
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Description

Methyl 2-(isopropylamino)butanoate is an organic compound with the molecular formula C8H17NO2 It is an ester derivative, characterized by the presence of a methyl ester group and an isopropylamino substituent on the butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(isopropylamino)butanoate can be synthesized through several methods. One common approach involves the esterification of 2-(isopropylamino)butanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with the removal of water to drive the reaction to completion .

Another method involves the reaction of 2-(isopropylamino)butanoic acid chloride with methanol. This reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The process involves the esterification of 2-(isopropylamino)butanoic acid with methanol, using a strong acid catalyst like sulfuric acid. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for high throughput and consistent product quality .

Mechanism of Action

The mechanism of action of methyl 2-(isopropylamino)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-(isopropylamino)butanoic acid, which can then interact with enzymes or receptors in biological systems. The isopropylamino group may enhance the compound’s binding affinity to certain molecular targets, thereby modulating their activity .

Comparison with Similar Compounds

Methyl 2-(isopropylamino)butanoate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but may differ in their reactivity, biological activity, and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

methyl 2-(propan-2-ylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5-7(8(10)11-4)9-6(2)3/h6-7,9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUHGXXMBHEUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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